

In Vitro Profile of Oleic Acid-2,6-diisopropylanilide: A Technical Overview

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Compound of Interest

Compound Name: **Oleic Acid-2,6-diisopropylanilide**

Cat. No.: **B10767187**

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This technical guide provides a detailed overview of the preliminary in vitro studies on **Oleic Acid-2,6-diisopropylanilide**, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). This document summarizes the available quantitative data, outlines a representative experimental protocol for assessing its activity, and provides visual representations of its mechanism of action and experimental workflow.

Core Compound Activity

Oleic Acid-2,6-diisopropylanilide has been identified as a potent inhibitor of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).^[1] This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.^{[1][2][3]} Inhibition of ACAT is a therapeutic strategy aimed at preventing the accumulation of cholesteryl esters within macrophages, a key step in the formation of foam cells and the development of atherosclerotic plaques.^[1]

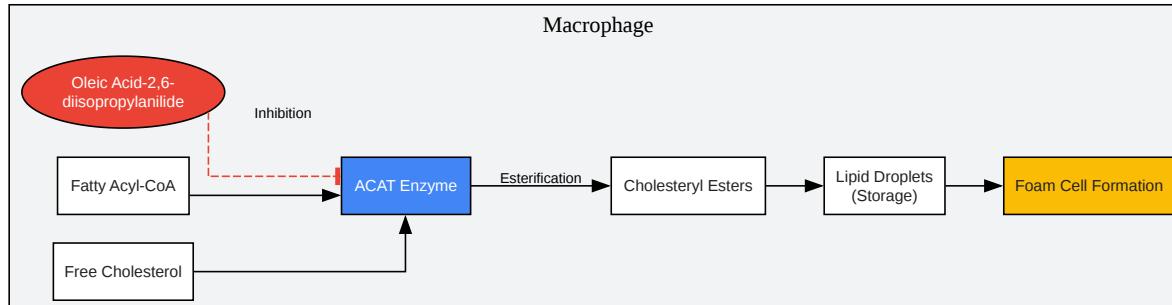
Quantitative Data

The inhibitory potency of **Oleic Acid-2,6-diisopropylanilide** against ACAT has been determined in vitro. The following table summarizes the key quantitative metric for its activity.

Compound	Target	IC50 (nM)	Reference
Oleic Acid-2,6-diisopropylanilide	Acyl-CoA:cholesterol acyltransferase (ACAT)	7	[1]

Mechanism of Action: ACAT Inhibition

Oleic Acid-2,6-diisopropylanilide exerts its effect by directly inhibiting the enzymatic activity of ACAT. This inhibition blocks the conversion of free cholesterol and fatty acyl-CoA into cholesteryl esters. The accumulation of free cholesterol can have various downstream effects, including the modulation of cellular signaling pathways and lipid trafficking. In the context of atherosclerosis, the primary benefit of ACAT inhibition is the prevention of foam cell formation from macrophages.



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Mechanism of ACAT inhibition by **Oleic Acid-2,6-diisopropylanilide**.

Experimental Protocols

The following is a representative *in vitro* protocol for determining the IC50 of a compound against ACAT, based on common methodologies.[4][5]

In Vitro ACAT Inhibition Assay

1. Objective: To determine the concentration of **Oleic Acid-2,6-diisopropylanilide** required to inhibit 50% of ACAT enzyme activity in a cell-free system.

2. Materials:

- Enzyme Source: Microsomal fractions isolated from a suitable cell line (e.g., human macrophages) or tissue known to express ACAT.
- Substrate: [¹⁴C]Oleoyl-CoA (radiolabeled).
- Co-substrate: Cholesterol.
- Test Compound: **Oleic Acid-2,6-diisopropylanilide**.
- Assay Buffer: Potassium phosphate buffer (pH 7.4).
- Other Reagents: Bovine serum albumin (BSA), Dimethyl sulfoxide (DMSO), Chloroform/methanol mixture, Thin-layer chromatography (TLC) plates, Scintillation fluid.
- Equipment: Microcentrifuge tubes, 37°C incubator, Scintillation counter.

3. Procedure:

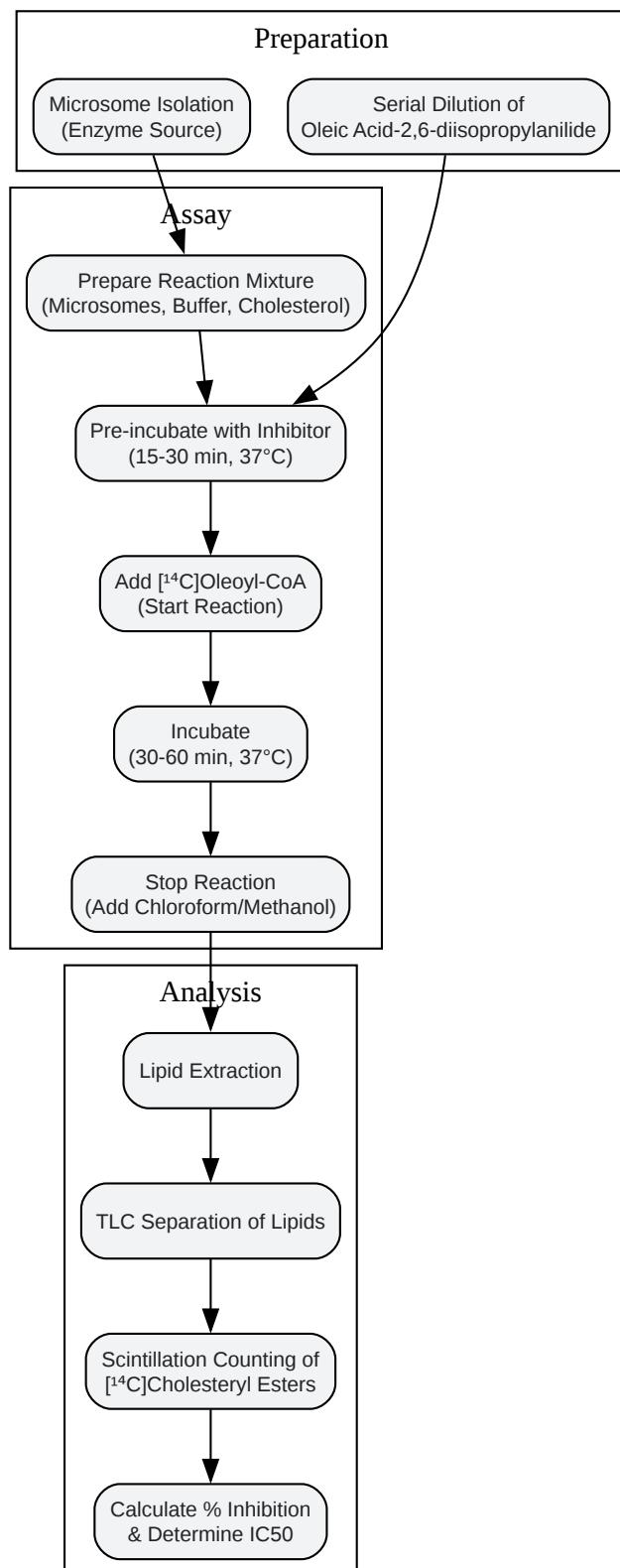
- Enzyme Preparation:
 - Prepare microsomal fractions from the chosen cell or tissue source via differential centrifugation.
 - Determine the protein concentration of the microsomal preparation using a standard protein assay.
- Reaction Mixture Preparation:
 - In microcentrifuge tubes, prepare a reaction mixture containing the assay buffer, a standardized amount of microsomal protein, BSA, and unlabeled cholesterol.

- Inhibitor Addition:
 - Prepare serial dilutions of **Oleic Acid-2,6-diisopropylanilide** in DMSO.
 - Add the diluted inhibitor to the reaction tubes. Include a vehicle control (DMSO only).
 - Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.
- Reaction Initiation and Incubation:
 - Initiate the enzymatic reaction by adding [¹⁴C]Oleoyl-CoA to each tube.
 - Incubate the reaction tubes at 37°C for 30-60 minutes.
- Reaction Termination and Lipid Extraction:
 - Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v).
 - Vortex vigorously and centrifuge to separate the organic and aqueous phases.
- Lipid Separation and Quantification:
 - Spot the organic (lower) phase onto a TLC plate.
 - Develop the TLC plate using an appropriate solvent system to separate cholesteryl esters from free fatty acids.
 - Visualize the lipid spots (e.g., using iodine vapor).
 - Scrape the spots corresponding to cholesteryl esters into scintillation vials.
 - Add scintillation fluid and quantify the amount of [¹⁴C]cholesterol ester using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of ACAT inhibition for each concentration of **Oleic Acid-2,6-diisopropylanilide** compared to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro ACAT inhibition assay.

[Click to download full resolution via product page](#)Workflow for the *in vitro* ACAT inhibition assay.

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